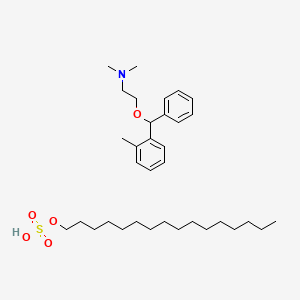

(2-((alpha-o-Tolylbenzyl)oxy)ethyl)dimethylammonium hexadecyl sulphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

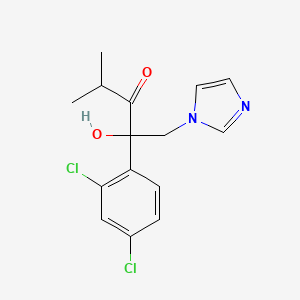

[2-[(alfa-o-Tolilbencil)oxi]etil]dimetilamonio hexadecil sulfato: es un compuesto de amonio cuaternario. Es conocido por sus propiedades surfactantes, que lo hacen útil en diversas aplicaciones industriales y de investigación. Este compuesto se caracteriza por su capacidad de reducir la tensión superficial, lo que lo hace efectivo en formulaciones que requieren emulsificación, dispersión y solubilización.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de [2-[(alfa-o-Tolilbencil)oxi]etil]dimetilamonio hexadecil sulfato normalmente implica un proceso de varios pasos:

Formación del intermedio: El paso inicial implica la reacción de cloruro de alfa-o-tolilbencilo con óxido de etileno para formar [2-(alfa-o-tolilbencil)oxi]etanol.

Reacción de cuaternización: El intermedio se hace reaccionar luego con dimetilamina para formar [2-[(alfa-o-tolilbencil)oxi]etil]dimetilamina.

Sulfonación: Finalmente, el compuesto de amonio cuaternario se trata con hexadecil sulfato para producir el producto deseado.

Métodos de producción industrial: En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para mantener la pureza del producto, y se emplean técnicas de purificación avanzadas como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tolilo, lo que lleva a la formación de los correspondientes sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al grupo de amonio cuaternario, potencialmente convirtiéndolo en aminas terciarias en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo dimetilamonio puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Los nucleófilos como la azida de sodio o los tioles pueden emplearse en condiciones suaves.

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas terciarias.

Sustitución: Derivados sustituidos con azidas o tioles.

Aplicaciones Científicas De Investigación

Química: En química, [2-[(alfa-o-Tolilbencil)oxi]etil]dimetilamonio hexadecil sulfato se utiliza como surfactante en diversas reacciones para mejorar la solubilidad y las velocidades de reacción. También se emplea en la síntesis de nanopartículas y como catalizador de transferencia de fase.

Biología: En la investigación biológica, este compuesto se utiliza por sus propiedades antimicrobianas. Es efectivo contra una amplia gama de microorganismos, lo que lo hace útil en la formulación de desinfectantes y antisépticos.

Medicina: En el campo de la medicina, se está explorando su posible uso en sistemas de administración de fármacos. Sus propiedades surfactantes ayudan en la formulación de emulsiones y liposomas estables, que pueden encapsular agentes terapéuticos.

Industria: Industrialmente, se utiliza en la producción de productos para el cuidado personal como champús y acondicionadores, donde actúa como agente acondicionador. También se emplea en la industria textil para ablandar telas y dispersar tintes.

Mecanismo De Acción

El mecanismo de acción de [2-[(alfa-o-Tolilbencil)oxi]etil]dimetilamonio hexadecil sulfato implica principalmente su interacción con las membranas lipídicas. El compuesto se integra en la bicapa lipídica, interrumpiendo la integridad de la membrana y provocando la lisis celular en los microorganismos. Esta interrupción se ve facilitada por las interacciones hidrofóbicas de la cadena hexadecilo con las colas lipídicas y las interacciones electrostáticas del grupo de amonio cuaternario con los grupos de cabeza lipídicos.

Comparación Con Compuestos Similares

Compuestos similares:

Cloruro de benzalconio: Otro compuesto de amonio cuaternario con propiedades surfactantes y antimicrobianas similares.

Bromuro de cetiltrimetilamonio: Conocido por su uso en la extracción de ADN y como surfactante en diversas aplicaciones.

Ácido dodecilbencensulfónico: Un surfactante con fuertes propiedades emulsionantes que se utiliza en detergentes y agentes de limpieza.

Singularidad: [2-[(alfa-o-Tolilbencil)oxi]etil]dimetilamonio hexadecil sulfato destaca por sus características estructurales específicas, como el grupo alfa-o-tolilbencilo, que imparte características hidrofóbicas y aromáticas únicas. Esto lo hace particularmente efectivo en aplicaciones que requieren fuertes propiedades surfactantes y actividad antimicrobiana.

Propiedades

Número CAS |

94249-00-0 |

|---|---|

Fórmula molecular |

C34H57NO5S |

Peso molecular |

591.9 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hexadecyl hydrogen sulfate |

InChI |

InChI=1S/C18H23NO.C16H34O4S/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h4-12,18H,13-14H2,1-3H3;2-16H2,1H3,(H,17,18,19) |

Clave InChI |

YHELGDAPVZOPJE-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.